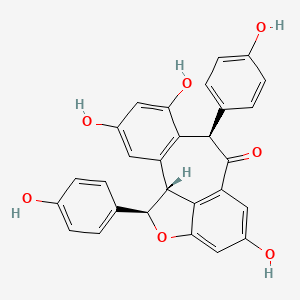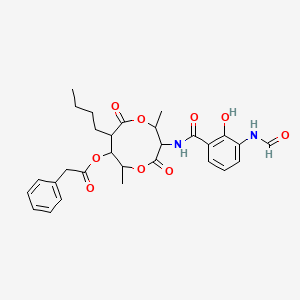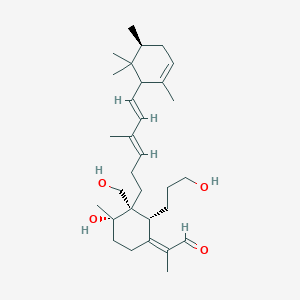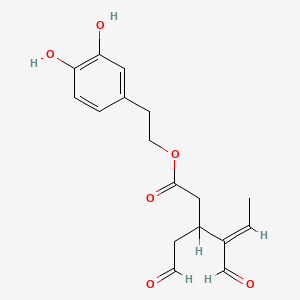
Oleuropein (dialdehyde form)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleuropein (dialdehyde form) is an enal, a member of catechols, a dialdehyde and a carboxylic ester. It has a role as a plant metabolite. It derives from a hydroxytyrosol.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Properties
Oleuropein, particularly its dialdehyde form, has demonstrated potent antioxidant and anti-inflammatory activities. A study by Vougogiannopoulou et al. (2014) highlights its inhibitory potential on 5-lipoxygenase, an enzyme catalyzing pro-inflammatory leukotrienes, suggesting its application as an anti-inflammatory agent (Vougogiannopoulou et al., 2014). Paiva-Martins et al. (2010) also reported that 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde, a derivative of oleuropein, significantly protects red blood cells from oxidative hemolysis (Paiva‐Martins et al., 2010).
Neuroprotective Effects
Oleuropein has shown promising neuroprotective effects in various studies. Khalatbary and Ahmadvand (2012) found that oleuropein significantly reduced secondary injury in a spinal cord injury model in rats, suggesting its potential in treating or preventing neurological damage (Khalatbary & Ahmadvand, 2012).
Cardioprotective Properties
Research indicates that oleuropein offers cardioprotection in various models. A study by Nekooeian et al. (2014) demonstrated that oleuropein reduced oxidative stress and offered cardioprotection in a rat model of type 2 diabetes and renal hypertension (Nekooeian et al., 2014).
Anticancer Activities
Oleuropein has been explored for its potential anticancer activities. John et al. (2019) reported that oleuropein might prevent skin tumor development through its antioxidant and apoptotic activities, indicating a possible role in cancer prevention or therapy (John et al., 2019).
Antidiabetic Effects
Al-azzawie and Alhamdani (2006) found that oleuropein supplementation significantly reduced hyperglycemia and oxidative stress in diabetic rabbits, suggesting its potential in managing diabetes mellitus (Al-azzawie & Alhamdani, 2006).
Propriétés
Formule moléculaire |
C17H20O6 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |
InChI |
InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2- |
Clé InChI |
XLPXUPOZUYGVPD-SILLCRNTSA-N |
SMILES isomérique |
C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



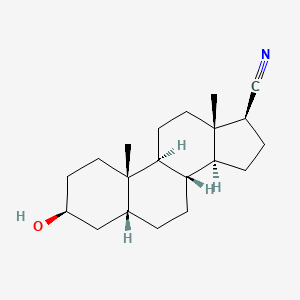
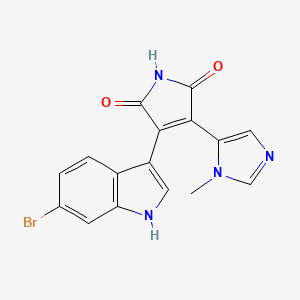
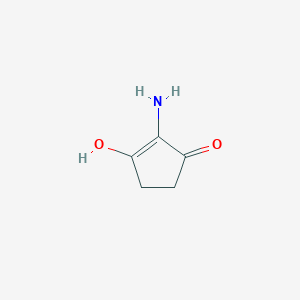
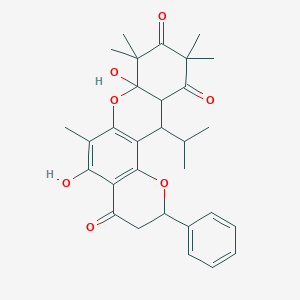


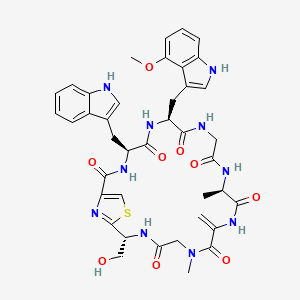

![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid](/img/structure/B1251840.png)
